molecular formula C10H14N2O3S B7414878 N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine

N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine

Cat. No.: B7414878
M. Wt: 242.30 g/mol
InChI Key: DTNSPOHXXJAISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a dihydroisochromene ring system. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound makes it a compound of interest for various scientific research applications.

Properties

IUPAC Name

N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-11-16(13,14)12-10-7-15-6-8-4-2-3-5-9(8)10/h2-5,10-12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNSPOHXXJAISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NC1COCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine typically involves the reaction of 3,4-dihydro-1H-isochromen-4-amine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

N-(methylsulfamoyl)-3,4-dihydro-1H-isochromen-4-amine can be compared with other sulfonamide compounds such as:

    Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action.

    Sulfadiazine: Another sulfonamide antibiotic used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its use in treating urinary tract infections.

Uniqueness: The unique structural feature of this compound is the presence of the dihydroisochromene ring system, which distinguishes it from other sulfonamides

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.